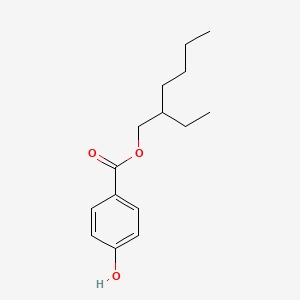

2-Ethylhexyl 4-hydroxybenzoate

Overview

Description

Synthesis Analysis

The synthesis of 2-Ethylhexyl 4-hydroxybenzoate typically involves the esterification of p-hydroxybenzoic acid with 2-ethylhexanol. This reaction can be catalyzed by solid superacids, such as SO_4^2-/Sb_2O_3 modified by cerium, to improve the yield and efficiency of the synthesis process. Optimal conditions include a specific molar ratio of p-hydroxybenzoic acid to ethanol, precise catalyst dosage, and controlled reaction time, leading to high esterification yields of up to 93% (Wu Si-zhan, 2013).

Molecular Structure Analysis

Density Functional Theory (DFT) investigations reveal the molecular structure of this compound, emphasizing the presence of an intramolecular hydrogen bond within its structure. The UV absorption spectrum, critical for its role in sunscreen, involves π→π* transitions (HOMO→LUMO transitions), significantly affected by substitution groups on the molecule. Such studies are essential for designing novel sunscreen compounds with optimized UV absorption properties (Wikorn Punyain, 2016).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including esterification and catalysis, to form its final structure. The ester exhibits antimicrobial activity against gram-positive bacteria and yeast, showcasing its versatility beyond UV protection. Its chemical properties, such as the ability to form intermolecular hydrogen bonds, contribute to its efficacy and stability in sunscreen formulations (J. Brown, 1969).

Scientific Research Applications

Sunscreen Applications

2-Ethylhexyl 4-hydroxybenzoate, also known as octisalate, is commonly used in sunscreen products to absorb ultraviolet radiation. Research using Density Functional Theory (DFT) has been conducted to investigate its molecular structure and UV absorption spectrum. This research aims at modeling novel sunscreen compounds and understanding how substitution groups can affect UV absorption, especially in the UVA and UVB regions. The study highlights the compound's significant role in sunscreen applications due to its effectiveness in absorbing harmful UV rays through π→π* transitions (Punyain, 2016).

Cosmetic and Pharmaceutical Preservatives

This compound is also frequently used as a preservative in cosmetic and pharmaceutical products. Research into the hydrolysis of parabens (esters of 4-hydroxybenzoic acid, which include this compound) has been carried out to understand their absorption, metabolism, and potential localized toxicity after dermal exposure. These studies are crucial for assessing the safety and stability of these compounds in various products (Jewell et al., 2007).

Chemical Analysis in Cosmetics

There is a developed method for the quantitative determination of various antiseptics and sunscreen agents, including this compound, in cosmetic products. This method, involving high-performance liquid chromatography, is essential for ensuring the quality and safety of cosmetic products (Li, Kang, & Wu, 2000).

Environmental Impact and Safety Assessment

Investigations into the environmental presence and human toxicokinetic data of 2-ethylhexyl salicylate (EHS), a derivative of this compound, have been conducted. This research is significant for understanding the environmental impact and for risk assessment of these compounds, which are found in sunscreens and personal care products and subsequently in various environmental media (Bury et al., 2019).

Synthesis and Characterization in Chemistry

Studies on the synthesis and characterization of related compounds like ethyl 4-hydroxybenzoate provide insights into their potential applications and properties. This includes research on single crystal growth and characterization, which can lead to a better understanding of the physical and chemical properties of these compounds (Solanki, Rajesh, & Suthan, 2017).

Mechanism of Action

Target of Action

2-Ethylhexyl 4-hydroxybenzoate, also known as Octisalate, is primarily used as a chemical sunscreen agent . . The primary targets of this compound are the UVB rays from the sun.

Mode of Action

The compound works by absorbing the UVB radiation, thereby protecting the skin from the harmful effects of sun exposure . The ethylhexanol portion of the molecule functions as an emollient .

Biochemical Pathways

It is known that the compound acts as a weak estrogenic, which may have effects on endocrine pathways .

Result of Action

Studies have shown that this compound can have effects on growth, development, and reproduction, possibly mediated by endocrine (weak estrogenic) and non-endocrine mechanisms . For example, in a study on Japanese medaka fish, exposure to the compound resulted in decreased fecundity and fertility, as well as possible delayed reproductive tract development in males .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-Ethylhexyl 4-hydroxybenzoate plays a significant role in biochemical reactions due to its antimicrobial activity. It interacts with various enzymes and proteins, disrupting their normal function. The compound is known to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the death of the bacteria. Additionally, this compound can bind to proteins, altering their structure and function, which further contributes to its antimicrobial properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can disrupt endocrine function by mimicking estrogen, leading to altered gene expression and cellular responses. This disruption can affect cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to estrogen receptors, acting as a weak estrogenic compound. This binding can lead to the activation or inhibition of gene expression, depending on the context. Additionally, this compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term exposure to this compound has been shown to affect cellular function, including changes in gene expression and cellular metabolism. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with endocrine disruption, reduced fertility, and altered growth and development in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond, releasing 4-hydroxybenzoic acid and 2-ethylhexanol. These metabolites can then enter various metabolic pathways, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues .

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be found in the cytoplasm, nucleus, and other organelles, where it exerts its effects on cellular function. The compound’s localization can influence its activity and function within the cell .

properties

IUPAC Name |

2-ethylhexyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-3-5-6-12(4-2)11-18-15(17)13-7-9-14(16)10-8-13/h7-10,12,16H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIMKVIDORQQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022525 | |

| Record name | 2-Ethylhexyl p-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5153-25-3 | |

| Record name | 2-Ethylhexyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl p-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-hydroxy-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl p-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL P-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XG05SSB3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What were the key findings regarding the endocrine-related effects of 2-ethylhexyl 4-hydroxybenzoate in the Japanese medaka study?

A1: The study demonstrated that exposure to this compound had several endocrine-related effects on Japanese medaka across multiple generations []. These effects included:

- Reduced fecundity: A significant decrease in fecundity was observed at the lowest exposure concentration (5.32 μg/L), with increased sensitivity in the F1 and F2 generations compared to the parent generation [].

- Impaired fertility: The study found a decline in fertility rates across generations, highlighting a potential impact on reproductive success [].

- Delayed reproductive tract development: Histopathological examination suggested potential delays in the development of the reproductive tract in F1 subadult males [].

- Masculinization of renal phenotype: The research observed masculinization of the renal phenotype in F1 adult females, specifically renal tubular eosinophilia, suggesting potential endocrine disruption [].

- Decreased anal fin papillae: A reduction in anal fin papillae, a secondary sex characteristic in males, was observed in F2 adult males at the highest exposure concentration (101 μg/L) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethyl]-3-methylurea](/img/structure/B1216983.png)

![7H-furo[3,2-g][1]benzopyran-7-one, 4-[3-(diethylamino)propoxy]-](/img/structure/B1216990.png)

![N-cyclopentyl-2-[(6-methoxy-3-methyl-2-quinolinyl)thio]acetamide](/img/structure/B1216998.png)

![3-[1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1217001.png)